molecular formula C9H8N4O2 B15245343 2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde CAS No. 785019-42-3

2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde

Cat. No.: B15245343
CAS No.: 785019-42-3
M. Wt: 204.19 g/mol
InChI Key: BXUAXDVNTQYAKC-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Its structure includes a reactive aldehyde group at position 6, an amino group at position 2, and a methyl substituent at position 6. The aldehyde functionality distinguishes it from many analogs, offering unique reactivity for further derivatization, such as forming Schiff bases or participating in nucleophilic additions. This compound’s synthesis and functionalization are of interest in medicinal chemistry due to the pyrido[2,3-d]pyrimidine scaffold’s prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents .

Properties

CAS No.

785019-42-3

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-amino-8-methyl-4-oxopyrido[2,3-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C9H8N4O2/c1-13-3-5(4-14)2-6-7(13)11-9(10)12-8(6)15/h2-4H,1H3,(H2,10,12,15)

InChI Key

BXUAXDVNTQYAKC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C2C1=NC(=NC2=O)N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another method involves the Dimroth rearrangement, which is catalyzed by acids or bases and can be accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-temperature cyclization and catalytic rearrangements, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides, while substitution reactions can yield various aryl-substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which are crucial for cell cycle regulation . The compound binds to the active site of these kinases, preventing their interaction with substrates and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / Structure Substituents & Functional Groups Biological Activity Synthetic Method
2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde (Target Compound) - 6-Carbaldehyde, 2-amino, 8-methyl Under investigation Microwave-assisted, catalyst-free
8-Ethyl-5-oxo-2-piperazin-1-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (Pipemidic Acid) - 6-Carboxylic acid, 2-piperazinyl, 8-ethyl Antibacterial (quinolone) Traditional heating
8-Cyclopentyl-2-[4-(4-methylpiperazin-1-yl)anilino]-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile - 6-Carbonitrile, 8-cyclopentyl, 2-anilino Kinase inhibitor (narazaciclib) Multi-step synthesis
7-Chloro-2,4-dimethoxy-pyrido[2,3-d]pyrimidine-6-carbaldehyde - 6-Carbaldehyde, 7-chloro, 2,4-dimethoxy Intermediate for Schiff bases Vilsmeier-Haack reaction
2,4-Diamino-6-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(8H)-one - 6-Phenyl, 2,4-diamino, no aldehyde Photoreactive synthesis Photochemical methods

Impact of Functional Groups on Reactivity and Bioactivity

  • Aldehyde vs. Carboxylic Acid/Carbonitrile :
    The target compound’s 6-carbaldehyde group provides a versatile site for conjugation (e.g., forming hydrazones or imines), unlike pipemidic acid’s 6-carboxylic acid (critical for bacterial DNA gyrase binding) or narazaciclib’s 6-carbonitrile (enhances kinase binding via hydrophobic interactions) . Aldehydes are more electrophilic, enabling dynamic covalent chemistry applications.

  • Substituent Position and Size :
    The 8-methyl group in the target compound may confer moderate lipophilicity compared to 8-ethyl (pipemidic acid) or 8-cyclopentyl (narazaciclib), affecting membrane permeability and metabolic stability. Larger substituents like cyclopentyl improve target selectivity in kinase inhibitors .

  • Amino Group vs. Piperazinyl/Anilino: The 2-amino group in the target compound contrasts with pipemidic acid’s 2-piperazinyl (enhances solubility and bacterial target engagement) and narazaciclib’s 2-anilino (critical for kinase inhibition via π-stacking) . Amino groups can participate in hydrogen bonding, influencing solubility and target interactions.

Biological Activity

2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity, antiproliferative effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure features a pyrido[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. Its molecular formula is C10H10N4OC_{10}H_{10}N_4O, and it has a molecular weight of 218.22 g/mol.

1. Cytotoxicity and Antiproliferative Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : In vitro studies have shown that related compounds can inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values reported for these compounds range from 3 nM to 50 µM depending on the specific derivative and cell line tested .
CompoundCell LineIC50 (nM)
4-Amino-thieno[2,3-d]pyrimidineMCF-73
2-Amino-8-methyl-pyrido[2,3-d]pyrimidineMDA-MB-23150

The mechanisms through which these compounds exert their effects include:

  • Inhibition of Kinases : Many pyrido[2,3-d]pyrimidines act as inhibitors of key kinases involved in cancer progression, such as the PI3K pathway. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Mcl-1 and cyclin D1 .

Case Study 1: Anticancer Activity

A study involving the synthesis of various thieno[2,3-d]pyrimidine derivatives highlighted their effectiveness against human fibrosarcoma models. The most potent derivative showed significant tumor growth inhibition in vivo, suggesting that similar modifications to the pyrido[2,3-d]pyrimidine structure could enhance anticancer activity further .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can drastically alter biological activity. For example, substituents at the 6 or 8 positions have been linked to improved potency against certain cancer types while maintaining low toxicity to normal cells .

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